N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core with various substituents, including a chlorine atom, a methyl group, and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-chloro-4-methylaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
3-Borono-N-(2-chloro-4-methylphenyl)benzamide: Contains a boronic acid group, making it useful in coupling reactions.
Uniqueness
N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
565191-04-0 |
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Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO4/c1-10-5-6-13(12(18)7-10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
BMTIKEVSUNXRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origin of Product |
United States |
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